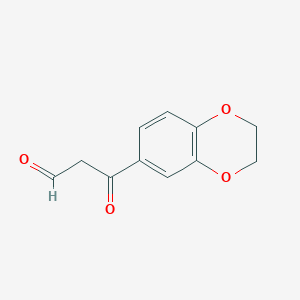
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal is a chemical compound that features a benzodioxin ring fused with an oxopropanal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate aldehyde or ketone precursors under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride as a catalyst . The reaction is carried out under dynamic pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropanal group to alcohols or other reduced forms.
Substitution: The benzodioxin ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halides or organometallic reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzodioxin ring, leading to a wide range of derivatives .
Applications De Recherche Scientifique
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound has been studied for its potential antibacterial and enzyme inhibitory properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it has been shown to inhibit lipoxygenase enzymes, which play a role in inflammatory processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid: Another derivative with potential biological activity.
Uniqueness
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H10O4 |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal |
InChI |
InChI=1S/C11H10O4/c12-4-3-9(13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,4,7H,3,5-6H2 |
Clé InChI |
ASWCUCBRLNPBHW-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


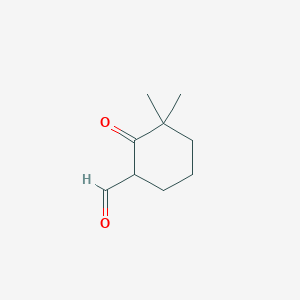
![5-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B15278521.png)
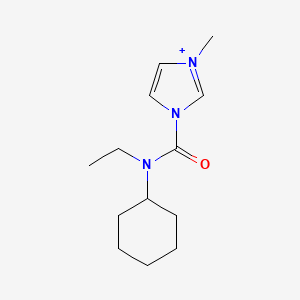
![(2S)-3-methoxy-2-[(2S)-3-methoxy-2-[(5-methyl-1,2-oxazol-3-yl)formamido]propanamido]-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]propanamide](/img/structure/B15278532.png)
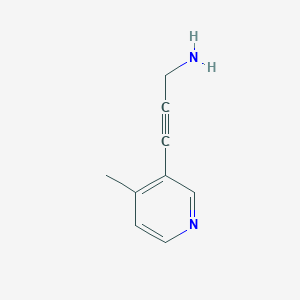
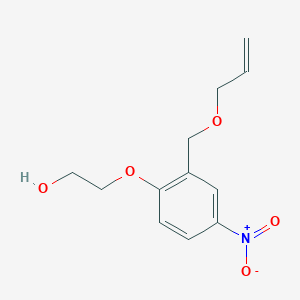
![4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15278558.png)
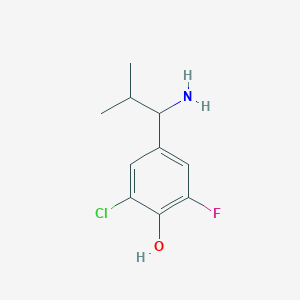

![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B15278584.png)
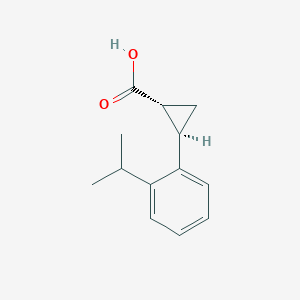
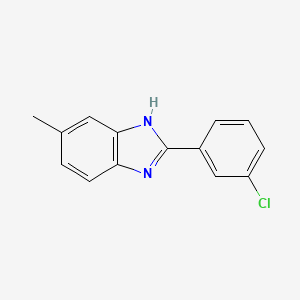
![6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B15278600.png)

